4-(2-ethoxybenzamido)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
Description
4-(2-Ethoxybenzamido)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (CAS 139756-03-9) is a pyrazole-carboxamide derivative structurally related to sildenafil, a well-known phosphodiesterase 5 (PDE5) inhibitor used for treating erectile dysfunction and pulmonary hypertension. This compound serves as a critical intermediate in the synthesis of sildenafil and its analogs .
Properties
IUPAC Name |
4-[(2-ethoxybenzoyl)amino]-2-methyl-5-propylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-4-8-12-14(15(16(18)22)21(3)20-12)19-17(23)11-9-6-7-10-13(11)24-5-2/h6-7,9-10H,4-5,8H2,1-3H3,(H2,18,22)(H,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFIHVRUICMADE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=C1NC(=O)C2=CC=CC=C2OCC)C(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40357308 | |
| Record name | 4-(2-Ethoxybenzamido)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139756-03-9 | |
| Record name | 4-(2-Ethoxybenzamido)-1-methyl-3-propylpyrazole-5-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139756-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Ethoxybenzamido)-1-methyl-3-propylpyrazole-5-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139756039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-Ethoxybenzamido)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-ETHOXYBENZAMIDO)-1-METHYL-3-PROPYLPYRAZOLE-5-CARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M7KI0WTIA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Mixed Anhydride-Mediated Amidation
The foundational method involves coupling 4-amino-1-methyl-3-propylpyrazole-5-carboxamide with 2-ethoxybenzoic acid via a mixed anhydride intermediate. This approach, detailed in EP1077214A1 , avoids thionyl chloride by generating the anhydride in situ using dimethylacetamide (DMAc) and phosphorus oxychloride (POCl₃). The reaction proceeds under anhydrous conditions at 40–45°C for 4–6 hours, achieving a 92–95% conversion rate. Critical parameters include:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 40–45°C | Higher temperatures risk decomposition |
| Molar ratio (Acid:Amine) | 1:1.05 | Excess amine minimizes side products |
| Solvent | Anhydrous DMAc | Polar aprotic solvent enhances reactivity |
The mixed anhydride method eliminates the need for aqueous workup, simplifying purification. Residual DMAc is removed via vacuum distillation, and the product is crystallized from ethyl acetate/hexane (3:1 v/v), yielding 85–88% pure diamide.
Nitro Group Reduction and Cyclization
Prior to amidation, the pyrazole core is functionalized through nitration and subsequent reduction. EP1077214A1 describes nitrating 1-methyl-3-propylpyrazole-5-carboxylic acid esters (methyl/ethyl) using fuming nitric acid in concentrated sulfuric acid at 65–70°C. This step introduces a nitro group at the 4-position with 90–93% efficiency.
Reduction of the nitro intermediate employs catalytic hydrogenation with Raney nickel under 20–25 psi hydrogen pressure. Alternatively, hydrazine hydrate in isopropyl alcohol (IPA) at reflux (80°C) achieves comparable yields (87–89%) while avoiding high-pressure equipment. Post-reduction, the amino intermediate is isolated as its hydrochloride salt via pH adjustment (pH 7.2) and extraction into ethyl acetate.
Process Optimization and Industrial-Scale Refinements
Solvent and Catalyst Selection
Industrial protocols prioritize solvent recyclability and catalyst longevity. For example, replacing traditional toluene with methylene chloride in esterification steps reduces environmental toxicity and improves phase separation during workup. Nickel-Raney catalysts are regenerated through sequential washing with IPA and deionized water, maintaining >95% activity over five cycles.
Crystallization and Purification
Final product purity (>98.5%) is achieved through fractional crystallization. Key data from ChemicalBook :
| Property | Value | Conditions |
|---|---|---|
| Melting point | 153–155°C | Ethyl acetate/hexane (3:1) |
| Solubility in DMSO | 12.5 mg/mL | 25°C, stirred 30 min |
| Residual solvents | <0.1% (ICH Q3C) | Vacuum drying at 60°C |
Crystallization kinetics are temperature-sensitive: rapid cooling (0–5°C) yields smaller crystals with higher surface area, favoring impurity exclusion.
Analytical Characterization
Spectroscopic Validation
PubChem reports critical spectral data:
-
IR (KBr): 3320 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (C=O amide), 1602 cm⁻¹ (C=C aromatic)
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.35 (t, J=7.0 Hz, 3H, OCH₂CH₃), 2.95 (s, 3H, NCH₃), 4.18 (q, J=7.0 Hz, 2H, OCH₂)
Mass spectrometry (ESI+) confirms the molecular ion [M+H]⁺ at m/z 331.18, aligning with the theoretical mass of 330.38 g/mol.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Mixed anhydride | 85–88 | 98.5 | Industrial (100+ kg) |
| Classical acyl chloride | 78–82 | 95.0 | Lab-scale only |
The mixed anhydride route outperforms traditional acyl chloride methods in both yield and operational safety, justifying its adoption in current Good Manufacturing Practice (cGMP) facilities.
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethoxybenzamido)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
4-(2-Ethoxybenzamido)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is primarily recognized as an impurity associated with sildenafil citrate, a well-known phosphodiesterase type 5 inhibitor used for treating erectile dysfunction. Its structural similarity to sildenafil suggests potential pharmacological activities, making it a subject of investigation in drug formulation and quality control.
Pharmacological Studies
Research indicates that compounds with similar pyrazole structures exhibit various biological activities, including anti-inflammatory and analgesic effects. Studies focusing on the pharmacodynamics of pyrazole derivatives have shown promise in developing new therapeutic agents targeting cardiovascular diseases and other conditions linked to nitric oxide pathways.
Analytical Chemistry
The compound serves as a reference standard in analytical chemistry for the detection and quantification of impurities in pharmaceutical formulations. High-performance liquid chromatography (HPLC) methods have been developed for its identification, ensuring the quality and safety of sildenafil products.
Case Study 1: Quality Control in Sildenafil Production
A study conducted by pharmaceutical researchers utilized HPLC to analyze the purity of sildenafil formulations. The presence of this compound was monitored to ensure compliance with regulatory standards. Results indicated that maintaining low levels of this impurity is crucial for product efficacy and safety .
In an experimental setup, derivatives of pyrazole were synthesized, including variations of the compound . These derivatives were tested for their ability to inhibit phosphodiesterase enzymes. Preliminary findings suggested that certain modifications could enhance the biological activity, paving the way for new therapeutic agents .
Mechanism of Action
The mechanism of action of 4-(2-ethoxybenzamido)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Chemical Properties :
- Molecular Formula : C₁₇H₂₂N₄O₃
- Molecular Weight : 330.38 g/mol
- SMILES : CCCc1nn(C)c(C(=O)N)c1NC(=O)c2ccccc2OCC
- Physical Data : Density 1.24 g/cm³, boiling point 445.5°C, and flash point 223.2°C .
- Synthesis: Prepared via coupling of 2-ethoxybenzoyl chloride with 4-amino-1-methyl-3-propylpyrazole-5-carboxamide under basic conditions (e.g., triethylamine in dichloromethane) . Microwave-assisted methods significantly accelerate its cyclization into pyrazolopyrimidinone derivatives, a key step in sildenafil production .
Modifications to its ethoxy, propyl, or carboxamide groups influence downstream compound efficacy .
Structural Analogues and Pharmacological Derivatives
The compound is part of a broader class of pyrazole-carboxamides and benzamido derivatives. Below is a comparative analysis with key analogs:
Key Findings from Comparative Studies
Substituent Effects on Bioactivity: The ethoxy group in 139756-03-9 optimizes binding to PDE5 when cyclized into sildenafil’s pyrazolopyrimidinone structure. Replacing ethoxy with propoxy (139756-04-0) increases molecular weight (344.41 vs. Amino-substituted analogs (e.g., 139756-02-8) lack the benzamido moiety, rendering them pharmacologically inert but critical for constructing the sildenafil backbone .
Synthetic Efficiency :
- Microwave-assisted synthesis of 139756-03-9 reduces reaction time by 6× compared to conventional heating (100°C, 300 W), enhancing yield and purity .
- Analogues like 139756-04-0 require longer alkylation steps due to bulkier propoxy groups, increasing production costs .
Regulatory and Purity Considerations :
- 139756-03-9 is classified as a "carboxamide impurity" in sildenafil APIs, with purity standards >95% (HPLC) to minimize batch contamination .
- Propoxy-containing derivatives (e.g., 139756-04-0) are less prevalent in commercial APIs but monitored due to structural similarities to banned PDE5 analogs .
Biological Activity
4-(2-Ethoxybenzamido)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, with the CAS number 139756-03-9, is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and data.
- Molecular Formula : CHNO
- Molecular Weight : 330.38 g/mol
- Melting Point : 153-155 °C
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. In a comparative study of various pyrazole compounds, this specific derivative demonstrated significant activity against a range of bacterial strains. The minimum inhibitory concentration (MIC) values indicated effective inhibition at concentrations lower than those for many standard antibiotics .
Anti-inflammatory Properties
The pyrazole scaffold is known for its anti-inflammatory effects. Research has shown that compounds containing this structure can inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation. The specific compound was evaluated in vitro and exhibited a notable reduction in prostaglandin E2 (PGE2) levels, suggesting its potential as an anti-inflammatory agent .
Anticancer Potential
Studies have also explored the anticancer properties of pyrazole derivatives. In cell line assays, this compound exhibited cytotoxic effects on various cancer cell lines. The compound was found to induce apoptosis through the activation of caspases, leading to programmed cell death in tumor cells .
The biological activities of this compound can be attributed to its ability to interact with multiple biological targets:
- Inhibition of COX Enzymes : By blocking COX enzymes, the compound reduces the synthesis of pro-inflammatory mediators.
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways in cancer cells, promoting cell death.
- Antimicrobial Mechanisms : It disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways.
Study 1: Antimicrobial Evaluation
A recent study evaluated the antimicrobial efficacy of various pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound had an MIC value of 32 µg/mL against Staphylococcus aureus, showcasing its potential as a novel antimicrobial agent .
Study 2: Anti-inflammatory Effects
In an experimental model of inflammation induced by lipopolysaccharides (LPS), treatment with the compound resulted in a significant decrease in inflammatory cytokines (TNF-alpha and IL-6) levels compared to untreated controls. This highlights its potential application in treating inflammatory diseases .
Data Summary Table
Q & A
Q. Critical Parameters :
| Step | Solvent | Catalyst | Temperature | Yield Range |
|---|---|---|---|---|
| Amidation | DMF | EDC/HOBt | RT | 60–75% |
| Alkylation | Toluene | K₂CO₃ | 80°C | 50–65% |
How can computational methods optimize reaction pathways for this compound’s synthesis?
Advanced Question
Recent approaches integrate quantum chemical calculations (e.g., density functional theory, DFT) with experimental data to predict optimal reaction conditions. For example:
- Transition state analysis : Identifies energy barriers for key steps like cyclization or amidation, guiding solvent/catalyst selection .
- Machine learning : Trains models on historical reaction data (e.g., yields, solvents) to recommend conditions for novel derivatives .
- Case Study : ICReDD’s workflow reduced optimization time by 40% for pyrazole derivatives by combining DFT-based path sampling and high-throughput screening .
What analytical techniques are essential for structural elucidation and purity assessment?
Basic Question
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl at N1, propyl at C3) and amide bond integrity .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (C₁₇H₂₂N₄O₃; calc. 330.17 g/mol) .
- Chromatography : HPLC with UV detection (λ = 254 nm) monitors purity (>98% for biological assays) .
How do substituent modifications (e.g., ethoxy vs. methoxy groups) impact biological activity?
Advanced Question
Comparative studies on analogs reveal:
- Ethoxy group : Enhances metabolic stability compared to methoxy due to reduced cytochrome P450 interactions .
- Propyl chain : Longer alkyl chains (e.g., propyl vs. methyl) improve lipophilicity (logP = 2.8 vs. 1.5), correlating with membrane permeability in cell-based assays .
- Data Contradiction : Some studies report conflicting IC₅₀ values for kinase inhibition; this may arise from assay variability (e.g., ATP concentration, incubation time). Standardized protocols (e.g., AOAC SMPR 2014.011) are recommended for reproducibility .
What strategies resolve discrepancies in reported biological activity data?
Advanced Question
- Assay Replication : Repeat experiments under identical conditions (e.g., 10 µM ATP, pH 7.4) .
- Meta-analysis : Pool data from >3 independent studies to identify outliers. For example, a 2024 review found 20% variability in IC₅₀ values for PDE inhibition, attributed to enzyme source differences (human recombinant vs. tissue extract) .
- Structural analogs : Test derivatives with incremental modifications to isolate substituent effects .
How can functional group transformations expand the compound’s utility in drug discovery?
Advanced Question
- Oxidation/Reduction : Sodium borohydride reduces ketones to alcohols for prodrug development; KMnO₄ oxidizes thioethers to sulfones for enhanced solubility .
- Click Chemistry : Azide-alkyne cycloaddition introduces bioorthogonal handles (e.g., fluorophores) for target engagement studies .
- Case Study : A 2025 study modified the carboxamide to a thioamide, improving protease resistance by 3-fold .
What are the challenges in scaling up synthesis for preclinical studies?
Advanced Question
- Batch vs. Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., amidation), reducing batch-to-batch variability .
- Purification bottlenecks : Replace column chromatography with solvent/antisolvent precipitation for >10 g batches .
- Yield Optimization : DOE (Design of Experiments) identifies critical factors (e.g., reagent stoichiometry, mixing rate) to maximize efficiency .
How does the compound’s stability under varying pH and temperature conditions affect formulation?
Basic Question
- pH Stability : Degrades rapidly at pH <3 (t₁/₂ = 2 h) due to amide hydrolysis; stable at pH 5–8 (t₁/₂ >48 h) .
- Thermal Stability : Decomposes above 150°C; lyophilization recommended for long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
